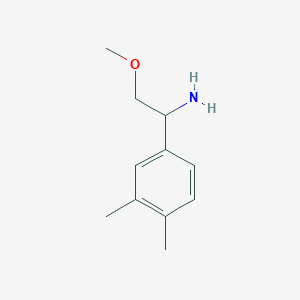![molecular formula C7H4INOS B12958516 5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)
5-Iodobenzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that contains both iodine and thiazole moieties
Métodos De Preparación
The synthesis of 5-Iodobenzo[d]thiazol-2(3H)-one typically involves the iodination of benzo[d]thiazol-2(3H)-one. One common method includes the reaction of benzo[d]thiazol-2(3H)-one with iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-Iodobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Iodobenzo[d]thiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-Iodobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
5-Iodobenzo[d]thiazol-2(3H)-one can be compared with other similar compounds, such as:
5-Iodobenzo[d]thiazol-2-amine: This compound has an amine group instead of a carbonyl group, which can lead to different reactivity and applications.
5-Iodobenzo[d]thiazole-2(3H)-thione:
The uniqueness of this compound lies in its specific combination of iodine and thiazole moieties, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H4INOS |
|---|---|
Peso molecular |
277.08 g/mol |
Nombre IUPAC |
5-iodo-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) |
Clave InChI |
LTPMQAZJDAFWCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)








![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)


